

# Reproducibility of Combi-1 Experimental Results: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Combi-1   |           |
| Cat. No.:            | B12375986 | Get Quote |

This guide provides a comparative analysis of the experimental results from the COMBI-i clinical trial, herein referred to as "**Combi-1**," which investigated a triplet therapy for BRAF V600-mutant unresectable or metastatic melanoma. The performance of this experimental combination is compared with its control arm and another key therapeutic alternative. Detailed experimental protocols and quantitative data are presented to aid researchers, scientists, and drug development professionals in assessing the reproducibility and clinical context of these findings.

#### **Overview of Compared Treatments**

The core of this guide centers on the COMBI-i trial, a global, randomized, double-blind, placebo-controlled phase III study.[1][2][3] The experimental arm, which we will refer to as "Combi-1," evaluated the efficacy and safety of adding spartalizumab, an anti-PD-1 antibody, to the established combination of dabrafenib (a BRAF inhibitor) and trametinib (a MEK inhibitor).[2][4][5]

For a comprehensive comparison, this guide includes data on:

- Combi-1 (Spartalizumab + Dabrafenib + Trametinib): The experimental triplet therapy from the COMBI-i trial.
- Dabrafenib + Trametinib: The control arm of the COMBI-i trial and a standard-of-care targeted therapy for BRAF-mutated melanoma.



 Nivolumab + Ipilimumab: A standard-of-care immunotherapy combination for advanced melanoma, providing an alternative treatment modality.

## **Quantitative Data Summary**

The following tables summarize the key efficacy and safety outcomes from the respective clinical trials.

Table 1: Efficacy in BRAF V600-Mutant Melanoma

| Outcome Metric                             | Combi-1<br>(Spartalizumab +<br>Dabrafenib +<br>Trametinib) | Dabrafenib +<br>Trametinib                | Nivolumab +<br>Ipilimumab |
|--------------------------------------------|------------------------------------------------------------|-------------------------------------------|---------------------------|
| Median Progression-<br>Free Survival (PFS) | 16.2 months[2][4]                                          | 12.0 months[2][4]                         | 11.5 months               |
| Overall Response<br>Rate (ORR)             | 69%[2][4]                                                  | 64%[2][4]                                 | 58%                       |
| Complete Response (CR)                     | Not explicitly stated in top-line results                  | Not explicitly stated in top-line results | 22% (in BRAF WT patients) |
| 24-Month PFS Rate                          | 44%[5]                                                     | 36%[5]                                    | 34% (at 6.5 years)        |
| Median Overall<br>Survival (OS)            | Not reached at time of analysis                            | Not reached at time of analysis           | 72.1 months               |

**Table 2: Safety Profile - Grade ≥ 3 Treatment-Related** 

**Adverse Events (TRAEs)** 

| Adverse Event Profile   | Combi-1<br>(Spartalizumab +<br>Dabrafenib +<br>Trametinib) | Dabrafenib +<br>Trametinib | Nivolumab +<br>Ipilimumab       |
|-------------------------|------------------------------------------------------------|----------------------------|---------------------------------|
| Rate of Grade ≥ 3 TRAEs | 55%[2][4]                                                  | 33%[2][4]                  | Higher than<br>ipilimumab alone |



## Experimental Protocols COMBI-i Trial (Combi-1 and Control Arm)

- Study Design: A global, phase III, randomized, double-blind, placebo-controlled study.[1][2][3]
- Patient Population: 532 patients with unresectable or metastatic BRAF V600-mutant melanoma who had not received prior systemic therapy for advanced disease.[1][5]
- Experimental Arm (Combi-1):
  - Spartalizumab: 400 mg administered intravenously every 4 weeks.[1][2][4]
  - Dabrafenib: 150 mg taken orally twice daily.[1][2][4]
  - Trametinib: 2 mg taken orally once daily.[1][2][4]
- Control Arm:
  - Placebo administered intravenously every 4 weeks.
  - Dabrafenib: 150 mg orally twice daily.
  - o Trametinib: 2 mg orally once daily.
- Primary Endpoint: Investigator-assessed progression-free survival (PFS).[2][4][5]
- Key Secondary Endpoint: Overall survival (OS).[2][4]

### CheckMate 067 Trial (Nivolumab + Ipilimumab)

- Study Design: A phase III, randomized, double-blind trial.
- Patient Population: Patients with previously untreated, unresectable stage III or IV melanoma. A subset of these patients had BRAF V600 mutations.
- Treatment Arm:
  - Nivolumab: 1 mg/kg every 3 weeks for 4 doses.



- o Ipilimumab: 3 mg/kg every 3 weeks for 4 doses.
- Followed by Nivolumab: 3 mg/kg every 2 weeks until disease progression or unacceptable toxicity.
- Primary Endpoints: Progression-free survival and overall survival.

### **Visualizations**

Signaling Pathway: BRAF/MEK and PD-1 Inhibition





Click to download full resolution via product page

Caption: BRAF/MEK and PD-1 signaling pathways and points of drug inhibition.

#### **Experimental Workflow: COMBI-i Trial**



#### COMBI-i Trial Workflow





Click to download full resolution via product page

Caption: High-level workflow of the COMBI-i clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. jitc.bmj.com [jitc.bmj.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Randomized Phase III Trial Evaluating Spartalizumab Plus Dabrafenib and Trametinib for BRAF V600-Mutant Unresectable or Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COMBI-i Trial: No Statistical Benefit to Adding Spartalizumab to Dabrafenib/Trametinib in Melanoma The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [Reproducibility of Combi-1 Experimental Results: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375986#reproducibility-of-combi-1-experimental-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com